molecular formula C5H6F2N4O B13553134 2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxamide

2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B13553134
M. Wt: 176.12 g/mol
InChI Key: UBNBTQPZMPJMJP-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethyl)-2H-1,2,3-triazole-4-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, and a difluoroethyl group, which imparts unique electronic and steric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-difluoroethyl)-2H-1,2,3-triazole-4-carboxamide typically involves the reaction of 2,2-difluoroethylamine with 2-azidoacetic acid under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction proceeds efficiently under mild conditions, often using copper sulfate and sodium ascorbate as catalysts .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of hypervalent iodine reagents has also been explored to facilitate the incorporation of the difluoroethyl group .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethyl)-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide.

    Oxidation: Hydrogen peroxide.

    Reduction: Sodium borohydride.

Major Products

The major products formed from these reactions include various substituted triazoles and difluoroethyl derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Difluoroethyl)-2H-1,2,3-triazole-4-carboxamide is unique due to the combination of the triazole ring and the difluoroethyl group, which together provide a balance of stability, reactivity, and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C5H6F2N4O

Molecular Weight

176.12 g/mol

IUPAC Name

2-(2,2-difluoroethyl)triazole-4-carboxamide

InChI

InChI=1S/C5H6F2N4O/c6-4(7)2-11-9-1-3(10-11)5(8)12/h1,4H,2H2,(H2,8,12)

InChI Key

UBNBTQPZMPJMJP-UHFFFAOYSA-N

Canonical SMILES

C1=NN(N=C1C(=O)N)CC(F)F

Origin of Product

United States

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